BenchChemオンラインストアへようこそ!

SK-575

PROTAC mechanism validation PARP1 degradation negative control comparator

SK-575 is a PARP1 PROTAC degrader with IC50 2.30 nM and DC50 ≤6.72 nM, supplied with SK-575-NEG for controlled degradation vs. occupancy studies. Its >2,600-fold potency advantage and in vivo tumor inhibition make it optimal for preclinical oncology research transitioning from in vitro to xenograft validation.

Molecular Formula C47H53FN8O8
Molecular Weight 877.0 g/mol
Cat. No. B10823942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSK-575
Molecular FormulaC47H53FN8O8
Molecular Weight877.0 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNC(=O)CCCCCCCCCCC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F
InChIInChI=1S/C47H53FN8O8/c48-35-19-18-30(29-37-31-12-9-10-13-32(31)43(60)53-52-37)28-34(35)45(62)55-26-24-54(25-27-55)41(59)17-8-6-4-2-1-3-5-7-16-39(57)50-23-22-49-36-15-11-14-33-42(36)47(64)56(46(33)63)38-20-21-40(58)51-44(38)61/h9-15,18-19,28,38,49H,1-8,16-17,20-27,29H2,(H,50,57)(H,53,60)(H,51,58,61)
InChIKeyHPBWDZVXFSTVMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SK-575 (CAS 2523016-96-6): A Picomolar PROTAC Degrader of PARP1 for Cancer Research Procurement


SK-575 (N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]-12-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]-12-oxododecanamide; CAS 2523016-96-6) is a proteolysis-targeting chimera (PROTAC) that recruits cereblon E3 ubiquitin ligase to induce selective degradation of poly(ADP-ribose) polymerase 1 (PARP1) [1]. The compound incorporates a phthalazinone-based PARP1/2 inhibitor warhead (derived from olaparib) connected via a dodecanamide linker to a cereblon ligand (thalidomide-derived 2,6-dioxopiperidin-3-yl-1,3-dioxoisoindoline moiety) [2]. SK-575 demonstrates picomolar degradation potency and is supplied as a research-grade small molecule for preclinical investigation of PARP1-targeted protein degradation strategies in oncology models .

Why SK-575 Cannot Be Interchanged with PARP Inhibitors or Undefined PROTAC Degraders in Preclinical Studies


Substituting SK-575 with a traditional PARP inhibitor (e.g., olaparib) or an alternative PARP1 PROTAC degrader introduces substantial experimental variability due to fundamental differences in mechanism of action, potency thresholds, and pharmacological profiles. PARP inhibitors rely on catalytic site occupancy and are associated with DNA trapping toxicity, whereas SK-575 eliminates PARP1 protein via ubiquitin-proteasome degradation—an event-driven, substoichiometric mechanism that can produce distinct cellular phenotypes [1]. Among PARP1 degraders, linker length, E3 ligase choice (cereblon vs. VHL), and warhead chemistry dramatically affect degradation efficiency (DC50), maximal degradation extent (Dmax), and target selectivity, with linker variations alone capable of reducing degradation potency by orders of magnitude [2]. Procurement decisions must therefore be guided by compound-specific, head-to-head quantitative evidence rather than class-based assumptions.

SK-575 Procurement Evidence: Quantitative Comparative Data for Scientific Decision-Making


SK-575 vs. Negative Control SK-575-NEG: Direct Evidence That Degradation, Not Binding, Drives Cellular Efficacy

SK-575 and its negative control analog SK-575-NEG (methylated at the cereblon ligand N-position) exhibit nearly identical PARP1 binding affinity. SK-575 achieves complete PARP1 degradation (>99% at 10 nM) and picomolar cellular activity, whereas SK-575-NEG shows no detectable PARP1 degradation up to 1 μM . This direct head-to-head comparison isolates degradation-dependent pharmacology from binding-dependent effects, establishing that the observed cellular consequences are uniquely attributable to SK-575's degradation mechanism.

PROTAC mechanism validation PARP1 degradation negative control comparator

SK-575 Degradation Potency (DC50 ≤ 6.72 nM) vs. Olaparib: Differentiating PROTAC Degradation from PARP Catalytic Inhibition

SK-575 demonstrates a degradation DC50 ≤ 6.72 nM with >99% PARP1 degradation achieved at 10 nM in cellular assays . In contrast, olaparib (the warhead component of SK-575) functions as a catalytic PARP1/2 inhibitor with reported enzymatic IC50 values of 5 nM and 1 nM for PARP1 and PARP2 respectively, but does not induce PARP1 protein elimination [1]. This cross-study comparison illustrates that while both compounds engage PARP1 with low nanomolar affinity, only SK-575 eliminates the PARP1 protein—a mechanistic divergence with distinct downstream biological consequences.

PROTAC PARP1 degradation DC50 comparison

SK-575 (IC50 2.30 nM) vs. Alternative PARP1 PROTAC Degrader (IC50 6.12–8.45 μM): Potency Differential Exceeding 2,600-Fold in Cancer Cell Lines

SK-575 exhibits an antiproliferative IC50 of 2.30 nM in cancer cell models . By comparison, a commercially available alternative PARP1 PROTAC degrader (CAS 2369022-68-2) shows an IC50 of 6.12 μM against MDA-MB-231 breast cancer cells at 24 hours , with another source reporting IC50 values of 6.12–8.45 μM for the same compound under comparable conditions . This cross-study comparison reveals a potency differential exceeding 2,660-fold (2.30 nM vs. ≥6.12 μM) in favor of SK-575. While experimental conditions differ between studies, the magnitude of difference suggests that SK-575's linker architecture and cereblon recruitment produce substantially enhanced cellular degradation efficiency.

PROTAC PARP1 degrader antiproliferative activity

SK-575 vs. Next-Generation PROTAC 180055: Comparative Degradation Profiles and DNA Trapping Liability

SK-575 achieves durable tumor growth inhibition in murine xenograft models as a single agent and in combination with temozolomide and cisplatin, demonstrating in vivo degradation efficacy [1]. A more recently reported PARP1 PROTAC degrader, 180055 (rucaparib-based, VHL-recruiting), was specifically engineered to minimize DNA trapping while maintaining catalytic inhibition, with authors citing that 180055 offers an improved safety profile relative to earlier-generation PARP1 degraders including SK-575 [2]. This class-level inference indicates that SK-575 retains the DNA trapping characteristics inherent to its olaparib-derived warhead, whereas 180055 was intentionally redesigned to circumvent this liability. Procurement choice between these compounds therefore reflects a trade-off: SK-575 offers validated in vivo efficacy data and widespread commercial availability, while 180055 represents an optimized safety profile but with limited independent validation.

PROTAC PARP1 degradation DNA trapping

SK-575 vs. Alternative PARP1 PROTAC C6: Degradation Potency and Linker Optimization

SK-575 achieves a DC50 ≤ 6.72 nM for PARP1 degradation . In comparison, another PARP1-targeting PROTAC degrader, Compound C6, exhibits a DC50 of 58.14 nM in cellular degradation assays and demonstrates cytotoxic IC50 values of 1.63 μM and 2.84 μM in SW-620 and LOVO colorectal cancer cell lines, respectively [1]. This cross-study comparison reveals that SK-575's degradation potency exceeds that of Compound C6 by approximately 8.7-fold (DC50 6.72 nM vs. 58.14 nM). The potency difference likely reflects optimization of linker length and composition in SK-575, consistent with established structure-activity relationships demonstrating that linker design critically governs PROTAC degradation efficiency [2].

PROTAC PARP1 degradation DC50 comparison

SK-575 Demonstrates Durable In Vivo Tumor Growth Inhibition as Single Agent and in Combination Therapy

SK-575 achieves durable tumor growth inhibition in murine xenograft models when administered as a single agent. Furthermore, combination treatment with SK-575 plus cytotoxic agents such as temozolomide or cisplatin produces enhanced antitumor efficacy relative to either agent alone [1]. While quantitative in vivo comparator data against other PARP1 PROTAC degraders are not publicly available for direct cross-study comparison, this evidence establishes that SK-575 possesses validated in vivo pharmacological activity—a characteristic that many PROTAC degraders in the same class fail to demonstrate due to suboptimal pharmacokinetic properties or inadequate tissue penetration. The demonstration of in vivo efficacy distinguishes SK-575 from degradation-incompetent compounds and from degraders whose activity is restricted to in vitro systems.

PROTAC PARP1 degrader in vivo efficacy

SK-575 Optimal Research Applications: Evidence-Based Procurement Scenarios


PROTAC Mechanism-of-Action Studies Requiring Validated Degradation Controls

SK-575 is optimally deployed in experimental designs that require discrimination between PARP1 binding-mediated pharmacology and degradation-mediated pharmacology. The availability of SK-575-NEG (IC50 = 2.64 nM binding, no degradation up to 1 μM) enables controlled head-to-head studies where the independent variable is strictly the degradation function [1]. This paired compound strategy is essential for establishing that observed cellular phenotypes—including growth inhibition in BRCA1/2-mutant cancer cells—are degradation-dependent rather than occupancy-dependent.

High-Sensitivity Cellular Screening Requiring Picomolar Potency

SK-575's IC50 of 2.30 nM and DC50 ≤ 6.72 nM make it suitable for high-throughput or high-content screening applications where compound consumption, solvent interference, and assay signal-to-noise ratios are critical operational constraints [1]. The >2,600-fold potency advantage over alternative PARP1 PROTAC degraders (IC50 ≥6.12 μM) translates to substantially lower compound quantities required per assay plate and reduced DMSO concentrations, minimizing vehicle-related artifacts in sensitive cellular readouts .

Preclinical In Vivo Validation of PARP1 Degradation as a Therapeutic Strategy

SK-575 is the appropriate procurement choice for studies transitioning from in vitro PROTAC characterization to in vivo pharmacological validation. The compound has demonstrated durable tumor growth inhibition in murine xenograft models as both monotherapy and in combination with temozolomide or cisplatin, establishing that it possesses sufficient bioavailability and metabolic stability to achieve target engagement in animal models [1]. This distinguishes SK-575 from PARP1 PROTAC degraders whose activity is restricted to cell culture systems.

Synthetic Lethality Research in BRCA1/2-Mutant Cancer Models

SK-575 potently and selectively inhibits the growth of cancer cells bearing BRCA1/2 mutations through PARP1 degradation, recapitulating the synthetic lethal relationship observed with PARP inhibitors but via a degradation-driven mechanism [1]. Researchers investigating the differential biological consequences of PARP1 elimination versus catalytic inhibition in homologous recombination-deficient backgrounds will find SK-575 to be a well-characterized and commercially accessible tool compound with peer-reviewed validation of its activity profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for SK-575

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.